Ethyl 2,2,4-trichloro-3-oxobutyrate
CAS No.: 85153-67-9
Cat. No.: VC3726744
Molecular Formula: C6H7Cl3O3
Molecular Weight: 233.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85153-67-9 |
---|---|
Molecular Formula | C6H7Cl3O3 |
Molecular Weight | 233.5 g/mol |
IUPAC Name | ethyl 2,2,4-trichloro-3-oxobutanoate |
Standard InChI | InChI=1S/C6H7Cl3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3 |
Standard InChI Key | HWNQMVWBWPURQG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C(=O)CCl)(Cl)Cl |
Canonical SMILES | CCOC(=O)C(C(=O)CCl)(Cl)Cl |
Introduction
Chemical Identity and Structure
Basic Information
Ethyl 2,2,4-trichloro-3-oxobutyrate is a chlorinated derivative of butyric acid with the molecular formula C6H7Cl3O3 . This compound features an ethyl ester group and three chlorine atoms strategically positioned within its carbon backbone. The systematic naming follows standard IUPAC nomenclature, identifying it as a butanoate derivative with chlorine substitutions at positions 2, 2, and 4, along with an oxo (ketone) group at position 3 . Alternative names for this compound include "Butanoic acid, 2,2,4-trichloro-3-oxo-, ethyl ester" and "ethyl 2,2,4-trichloro-3-oxobutanoate," which are sometimes used in chemical databases and literature .
Structural Representation
The molecular structure of ethyl 2,2,4-trichloro-3-oxobutyrate consists of a four-carbon chain with an ethoxy carbonyl group (-COOC2H5) attached to the first carbon. The second carbon is geminal-dichlorinated (containing two chlorine atoms), while the third carbon contains a ketone group (C=O). The fourth carbon bears a single chlorine atom. This arrangement creates a unique functional organization that influences the compound's chemical behavior and reactivity patterns. The compound's SMILES notation, which provides a linear textual representation of the chemical structure, is CCOC(=O)C(Cl)(Cl)C(=O)CCl .
Chemical Identifiers
Ethyl 2,2,4-trichloro-3-oxobutyrate is associated with several standardized chemical identifiers that facilitate its unambiguous identification in chemical databases and literature. These identifiers include:
Identifier Type | Value |
---|---|
CAS Number | 85153-67-9 |
PubChem CID | 3020452 |
InChIKey | HWNQMVWBWPURQG-UHFFFAOYSA-N |
EINECS Number | 285-850-2 |
FDA UNII | Q5L2XW7U9L |
The compound's International Chemical Identifier (InChI) string is InChI=1S/C6H7Cl3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3, which encodes its complete structural information in a standardized format .
Physical and Chemical Properties
Computational Properties
Several computational properties have been calculated for ethyl 2,2,4-trichloro-3-oxobutyrate, providing insights into its potential physicochemical behavior:
Property | Value |
---|---|
Molecular Weight | 233.477 g/mol |
LogP | 1.53130 |
Polar Surface Area (PSA) | 43.37000 |
Exact Mass | 231.94600 |
The calculated LogP value of 1.53130 suggests moderate lipophilicity, indicating that the compound has somewhat greater solubility in organic solvents than in water . The polar surface area of 43.37000 provides information about the compound's polarity and its potential for intermolecular interactions .
Classification and Regulatory Information
Harmonized System Classification
Ethyl 2,2,4-trichloro-3-oxobutyrate is classified under the Harmonized System (HS) code 2918300090, which encompasses "other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives" . This classification system is used internationally for customs purposes and provides a standardized method for categorizing chemical compounds in global trade.
Tariff and Tax Information
The available regulatory information indicates specific tariff and tax details associated with ethyl 2,2,4-trichloro-3-oxobutyrate:
Parameter | Value |
---|---|
Supervision Conditions | None |
Value-Added Tax (VAT) | 17.0% |
Tax Rebate Rate | 9.0% |
Most Favored Nation (MFN) Tariff | 6.5% |
General Tariff | 30.0% |
These fiscal parameters would be relevant for companies involved in the import, export, or manufacturing of this compound for commercial purposes. The difference between the MFN tariff (6.5%) and the general tariff (30.0%) highlights the significant trade advantages accorded to countries with MFN status in the chemical trade sector .
Structural Relationships and Analogues
Related Compounds
Several structurally related compounds appear in the scientific literature, demonstrating chemical and functional similarities to ethyl 2,2,4-trichloro-3-oxobutyrate. These include:
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Ethyl 4,4,4-trichloro-3-oxobutanoate: A positional isomer with the chlorine atoms arranged differently within the carbon skeleton .
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Ethyl 4,4,4-trifluoro-3-oxobutanoate: A fluorinated analog where the chlorine atoms are replaced by fluorine atoms, potentially offering different reactivity patterns and physical properties .
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Ethyl (S)-4,4,4-trichloro-3-hydroxybutanoate: A reduced form of the trichloro compound, featuring a hydroxyl group at the 3-position instead of a ketone group .
These structural relatives can undergo similar transformations and may share certain chemical behaviors, though the specific positioning of functional groups and halogen atoms would influence their individual reactivity profiles and potential applications.
Synthetic Transformations
Research on related compounds indicates potential transformations that might be applicable to ethyl 2,2,4-trichloro-3-oxobutyrate. For instance, the enzymatic reduction of ethyl 4,4,4-trichloro-3-oxobutanoate using baker's yeast (Saccharomyces cerevisiae) produces the corresponding hydroxy compound with good yield (70%) and stereoselectivity . This suggests that ethyl 2,2,4-trichloro-3-oxobutyrate might undergo similar biocatalytic transformations, potentially leading to stereoselective products.
The literature also describes derivatives of these compounds, such as dinitrobenzoate esters and carbamates, which are used for characterization purposes or as intermediates in further synthetic sequences . These transformation pathways could potentially be adapted for ethyl 2,2,4-trichloro-3-oxobutyrate, expanding its utility in organic synthesis.
Research Gaps and Future Directions
Reactivity Studies
While the search results provide some insight into the synthesis of ethyl 2,2,4-trichloro-3-oxobutyrate, detailed studies on its reactivity patterns and chemical behavior remain limited. Future research could explore its reactions with various nucleophiles, its potential for participating in coupling reactions, and its behavior under different reaction conditions. Understanding these aspects would enhance its utility as a synthetic building block and potentially uncover new applications.
Biological Activity
The potential biological activity of ethyl 2,2,4-trichloro-3-oxobutyrate and its derivatives represents another area for future investigation. Given its structural features, the compound might exhibit interesting interactions with biological systems, potentially leading to applications in medicinal chemistry or agrochemical development. Screening for biological activities such as enzyme inhibition, antimicrobial properties, or plant growth regulation could reveal unexpected utilities for this compound.
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